2,4-Dichlorobenzoyl chloride

説明

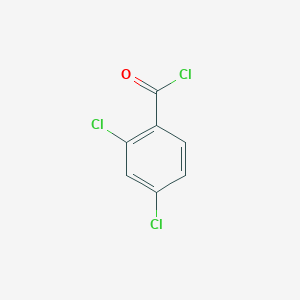

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dichlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOCVKWBUWKBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052603 | |

| Record name | 2,4-Dichlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid or liquid; mp = 21 deg C; [Acros Organics MSDS] | |

| Record name | 2,4-Dichlorobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-75-8 | |

| Record name | 2,4-Dichlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 2,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 2,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2,4 Dichlorobenzoyl Chloride

Fundamental Reaction Mechanisms of Acyl Chlorides

Acyl chlorides, including 2,4-dichlorobenzoyl chloride, are among the most reactive derivatives of carboxylic acids. chemistrysteps.com Their heightened reactivity stems from the electronic nature of the acyl chloride group, making them valuable reagents in organic synthesis. crunchchemistry.co.uk

Nucleophilic Acyl Substitution Pathways

The hallmark reaction of acyl chlorides is nucleophilic acyl substitution. libretexts.org This mechanism is a two-step process, often referred to as an addition-elimination mechanism. masterorganicchemistry.com

Nucleophilic Addition: The reaction begins with the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The negative charge on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. libretexts.orgkhanacademy.org The stability of the resulting chloride anion is a key reason why acyl chlorides are so reactive compared to other carboxylic acid derivatives. khanacademy.org

This pathway is common for reactions with a wide range of both negatively charged and neutral nucleophiles, such as water, alcohols, and amines. crunchchemistry.co.uklibretexts.org

Electrophilic Character and Reactivity

The carbonyl carbon in an acyl chloride possesses a significant partial positive charge, making it highly electrophilic and susceptible to nucleophilic attack. This electrophilicity is enhanced by two main factors:

Inductive Effect: The chlorine atom is highly electronegative and withdraws electron density from the carbonyl carbon through the sigma bond (inductive effect). This withdrawal increases the carbon's positive character. libretexts.org The two chlorine atoms on the benzene (B151609) ring of this compound further contribute to this electron-withdrawing effect. vulcanchem.com

Resonance Effect: While the lone pairs on the chlorine atom can theoretically participate in resonance with the carbonyl group, the overlap between the 3p orbital of chlorine and the 2p orbital of carbon is poor. This results in significantly less resonance stabilization compared to other carboxylic acid derivatives like amides. libretexts.org

The combination of a strong inductive electron-withdrawing effect and weak resonance stabilization destabilizes the acyl chloride starting material, lowers the activation energy for nucleophilic attack, and thus leads to high reactivity. libretexts.org In weakly nucleophilic solvents, some benzoyl chlorides can also react through a cationic pathway involving an acylium ion intermediate. nih.gov

Specific Reaction Classes Involving this compound

As a highly reactive acylating agent, this compound is utilized in a variety of chemical transformations to introduce the 2,4-dichlorobenzoyl moiety into other molecules. guidechem.com

Acylation Reactions in Complex Organic Synthesis

Acylation is a primary application of this compound, most notably in Friedel-Crafts reactions to form aryl ketones. In this type of electrophilic aromatic substitution, the acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.net The Lewis acid coordinates to the chloride of the acyl chloride, facilitating the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring.

Kinetic studies of the AlCl₃-catalyzed reaction of this compound with toluene (B28343) in nitromethane (B149229) have been performed to investigate the reaction mechanism and electrophilic strength. researchgate.net It is also used in the synthesis of mesoionic compounds through the acylation of thiosemicarbazides, followed by direct cyclization. tandfonline.com

Esterification and Amidation Processes

This compound readily reacts with alcohols and amines in esterification and amidation reactions, respectively, via the nucleophilic acyl substitution mechanism. guidechem.com

Esterification: The reaction with an alcohol (alcoholysis) yields an ester and hydrogen chloride. crunchchemistry.co.uk This process is often carried out in the presence of a weak base, like pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct. crunchchemistry.co.ukchula.ac.th

Amidation: The reaction with ammonia, primary amines, or secondary amines (aminolysis) produces amides. crunchchemistry.co.uk For example, the synthesis of N-(2,4-dichloro)benzoyl-N'-phenylthiourea involves the reaction of this compound with N-phenylthiourea. chula.ac.thresearchgate.net In this reaction, triethylamine acts as a base to neutralize the hydrochloric acid formed. chula.ac.thresearchgate.net Similarly, it reacts with anthranilic acid in a basic solvent to form an amide intermediate which then cyclizes. jocpr.com

Table 1: Examples of Esterification and Amidation Reactions

| Reaction Type | Nucleophile | Product Class | Base/Catalyst | Ref. |

|---|---|---|---|---|

| Esterification | Alcohols | Esters | Pyridine/Triethylamine | crunchchemistry.co.uk, |

| Amidation | N-Phenylthiourea | N-substituted amide | Triethylamine | chula.ac.th, researchgate.net |

| Amidation | Anthranilic Acid | Amide (intermediate) | Pyridine/Triethylamine | jocpr.com |

Chlorination Reactions Induced by this compound

While primarily an acylating agent, this compound can be involved in processes that result in chlorination. It can react with hydrogen peroxide to form bis(2,4-dichlorobenzoyl) peroxide, a radical initiator used in polymerization. Furthermore, it can be used to synthesize other acyl chlorides. In the presence of a Lewis acid, it can exchange its chloride with a carboxylic acid to form a mixed anhydride, which can then be converted to a different acyl chloride. A specific example involves its reaction with dichloramine to form (2,4-Dichlorobenzoyl) chlorimidous chloride. rsc.org

Solvolysis Kinetics and Mechanistic Elucidation of this compound

The solvolysis of this compound is a subject of detailed mechanistic investigation, revealing a complex interplay of reaction pathways that are highly sensitive to the surrounding solvent environment. Correlation analysis using the extended Grunwald-Winstein equation has been instrumental in demonstrating that its solvolysis does not follow a single, simple mechanism. nih.govresearchgate.net Instead, it proceeds through the simultaneous operation of both cationic and addition-elimination reaction channels, with the dominant pathway being dictated by the properties of the solvent. nih.govresearchgate.net

Solvolysis in Weakly Nucleophilic Media: Cationic and Addition Channels

In weakly nucleophilic solvents, the solvolysis of carboxylic acid halides can proceed through cationic intermediates. nih.govresearchgate.net For this compound, studies in acidic media such as formic acid and acetic acid indicate that the reaction proceeds via an acylium ion intermediate. This pathway is a cationic process, often described as part of a spectrum of mechanisms ranging from SN1 to SN2. nih.govresearchgate.net The formation of the 2,4-dichlorobenzoyl cation is the rate-determining step in this channel.

This cationic pathway competes with a bimolecular addition-elimination mechanism. The latter is characterized by the nucleophilic attack of a solvent molecule on the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates a chloride ion. The balance between these two pathways—the dissociative cationic channel and the associative addition channel—is a defining feature of the reactivity of this compound. nih.govresearchgate.net

Kinetic studies have quantified the rate of solvolysis in these weakly nucleophilic environments, providing insight into the energetics of the reaction.

Table 1: Kinetic Data for the Solvolysis of this compound in Weakly Nucleophilic Media. Data sourced from .

Influence of Solvent Polarity and Nucleophilicity on Reaction Pathways

The choice of solvent has a profound effect on the solvolysis mechanism of this compound. nih.gov The mechanism can shift along the spectrum from a dissociative (cationic, SN1-like) to an associative (addition-elimination, SN2-like) pathway based on the solvent's ionizing power and nucleophilicity. nih.govnih.govacs.org

Highly ionizing but weakly nucleophilic solvents, such as fluorinated alcohols (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) or HFIP), favor the cationic reaction channel. nih.govmdpi.com In these media, the solvent is effective at stabilizing the forming 2,4-dichlorobenzoyl cation and the leaving chloride ion, promoting the ionization pathway. Conversely, in more nucleophilic solvents (e.g., aqueous ethanol (B145695) or aqueous acetone), the addition-elimination pathway becomes more dominant. koreascience.krresearchgate.net In these cases, the solvent acts as a more effective nucleophile, directly attacking the electrophilic carbonyl carbon. koreascience.kr

Kinetic comparisons illustrate this shift clearly. For instance, in aqueous ethanol, methanol, and acetone (B3395972) mixtures with less than 50% water, this compound reacts faster than 2,4,6-trichlorobenzoyl chloride. researchgate.net However, this reactivity order is strongly reversed in water-fluoroalcohol mixtures, which have high ionizing power. researchgate.net This reversal indicates a change in mechanism, with the ionization pathway becoming dominant for both compounds in the fluoroalcohol mixtures, where the additional chloro substituent in the 2,4,6-trichloro derivative has a different electronic effect on cation stability. researchgate.net

The extended Grunwald-Winstein equation is used to quantify these effects, separating the contributions of solvent nucleophilicity (l) and ionizing power (m). nih.govresearchgate.net The relative values of l and m provide quantitative evidence for the position of the transition state on the SN1-SN2 spectrum. nih.gov

Substituent Effects on Reactivity and Mechanism

The position of the substituents is crucial. Compared to its isomer, 2,6-dichlorobenzoyl chloride, the 2,4-dichloro derivative has a more planar conformation. researchgate.net This planarity allows for enhanced conjugation, which can stabilize the transition state and potentially lead to faster reaction rates in weakly nucleophilic media where a cationic character is developing. In contrast, the two ortho-substituents in 2,6-dichlorobenzoyl chloride cause the acyl chloride group to twist out of the plane of the aromatic ring, hindering conjugation and sterically shielding the carbonyl carbon from nucleophilic attack. researchgate.net

The behavior of this compound can be contextualized by comparing it to other substituted benzoyl chlorides:

Electron-donating groups (e.g., p-methoxy) stabilize the formation of a benzoyl cation, strongly favoring the dissociative SN1 pathway, even in relatively nucleophilic solvents. nih.govrsc.org

Strongly electron-withdrawing groups (e.g., p-nitro) destabilize the cation, making the cationic pathway highly unfavorable. The solvolysis of p-nitrobenzoyl chloride is considered a benchmark for the pure addition-elimination pathway. nih.govresearchgate.net

This compound lies between these extremes. Its solvolysis is highly sensitive to reaction conditions, exhibiting the mechanistic duality that makes it a valuable substrate for studying the nuances of acyl transfer reactions. nih.gov

Table 2: Comparative Mechanistic Trends for Substituted Benzoyl Chlorides.

Role in Pharmaceutical and Medicinal Chemistry Synthesis

In the realm of pharmaceutical and medicinal chemistry, this compound is a valuable building block for creating complex organic molecules with therapeutic potential. guidechem.comgoogle.com Its reactivity allows for the formation of new chemical bonds, enabling the synthesis of diverse molecular scaffolds. guidechem.com

This compound is employed as a key structural component in the synthesis of various drug molecules and bioactive compounds. Its incorporation into a molecule can significantly influence its biological activity. Research has demonstrated its use as an acylating agent in the development of potent and selective non-sarcosine-derived Glycine (B1666218) Transporter 1 (GlyT1) inhibitors. sigmaaldrich.com Furthermore, it has been utilized in the synthesis of novel classes of peroxisome proliferator-activated receptor (PPAR) modulators, which are significant targets in drug discovery for metabolic diseases. sigmaaldrich.com

While the broader class of benzoylthioureas has been investigated for anti-inflammatory properties, the direct application of this compound in synthesizing compounds primarily evaluated for anti-inflammatory or antihistamine activity is not extensively documented in the surveyed literature. nih.gov However, related structures have been synthesized and evaluated for other biological activities. For instance, N-(2,4-dichloro)benzoyl-N'-phenylthiourea was synthesized from this compound and N-phenylthiourea and subsequently evaluated for its cytotoxic activity against human breast cancer cell lines. researchgate.netubaya.ac.id Although not its primary target, this highlights the role of this compound in creating complex molecules that are screened for a variety of biological effects, including but not limited to anti-inflammatory potential.

The scientific literature primarily attributes the synthesis of antiseptic and disinfectant agents to the related compound, 2,4-dichlorobenzyl chloride, rather than this compound. The former is used in formulations for products like throat lozenges and sprays due to its antimicrobial properties. nih.gov Specific research detailing the role of this compound as a direct precursor for antiseptic or disinfectant agents is not prominently available in the searched literature.

This compound is a valuable reagent in the synthesis of diverse heterocyclic compounds, which are core structures in many pharmaceuticals.

The synthesis of potent antimicrobial and antifungal 1,2,4-triazolium derivatives is well-documented, with many studies highlighting their broad-spectrum activity. nih.govmdpi.com However, the literature frequently cites the use of 2,4-dichlorobenzyl chloride as the starting material for introducing the dichlorinated phenyl moiety to the triazole ring. nih.gov For example, 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide was synthesized from 2,4-dichlorobenzyl chloride and showed potent activity against various bacterial and fungal strains, with MIC values ranging from 1.05 to 8.38 µM. nih.gov While this compound is a versatile precursor for many heterocycles, its specific application in the synthesis of these particular 1,2,4-triazolium salts for antimicrobial research is not explicitly detailed in the available scientific reports.

| Compound | Organism | MIC (µM) |

|---|---|---|

| 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Staphylococcus aureus | 2.09 |

| Escherichia coli | 4.19 | |

| Candida albicans | 1.05 | |

| Aspergillus fumigatus | 8.38 |

This compound is a key starting material for the synthesis of acyl thiourea (B124793) derivatives. The general synthesis involves an in-situ formation of 2,4-dichlorobenzoyl isothiocyanate by reacting this compound with a thiocyanate (B1210189) salt, such as potassium thiocyanate, in an anhydrous solvent like acetone. nih.gov This reactive intermediate is then treated with an appropriate amine to yield the final acyl thiourea product. nih.gov This methodology was used to synthesize N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide. nih.gov

The synthesized thiourea derivatives are often evaluated for their biological potential. For instance, N-(2,4-dichloro)benzoyl-N'-phenylthiourea demonstrated significant cytotoxic activity against MCF-7 and T47D human breast cancer cell lines. researchgate.netubaya.ac.id

| Compound | Cell Line | IC₅₀ (mM) |

|---|---|---|

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Human Breast Cancer) | 0.31 |

| T47D (Human Breast Cancer) | 0.94 |

Fabrication of Novel Heterocyclic Derivatives

Synthesis of N-Acyl-morpholine-4-carbothioamides

This compound is a precursor for the synthesis of N-Acyl-morpholine-4-carbothioamides. The general synthetic pathway involves the reaction of an acyl chloride, such as this compound, with a thiocyanate salt to form an acyl isothiocyanate. This reactive intermediate is then treated with a secondary amine, like morpholine, to yield the final N-acyl-morpholine-4-carbothioamide derivative. These compounds are of interest in medicinal chemistry due to their wide range of biological activities. The structural features of these molecules, including the acyl group derived from this compound, are crucial for their interaction with biological targets.

Development of Hydrazone Derivatives with Antimicrobial and Anticancer Properties

Hydrazone derivatives incorporating the 2,4-dichloro moiety have demonstrated significant potential as both antimicrobial and anticancer agents. The synthesis of these compounds can utilize this compound as a starting material. The acyl chloride is first converted to a corresponding hydrazide by reaction with hydrazine. Subsequently, this hydrazide undergoes a condensation reaction with various aldehydes or ketones to form the final hydrazone derivatives.

Research has shown that hydrazones featuring the 2,4-dichlorophenyl group exhibit notable antibacterial and antifungal activities. In some studies, their efficacy was comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole. Certain derivatives have shown broad-spectrum activity and have been effective against drug-resistant bacterial strains, identifying them as promising leads for further in-vivo studies. The lipophilicity and electronic properties conferred by the dichlorinated ring are considered important contributors to their biological activity.

Investigation of Phenylthiourea (B91264) Analogs for Cytotoxic Activity against Cancer Cell Lines

A significant application of this compound is in the synthesis of novel phenylthiourea analogs for evaluation as anticancer agents. Specifically, the compound N-(2,4-dichloro)benzoyl-N'-phenylthiourea has been synthesized and studied for its cytotoxic effects.

The synthesis is achieved through a nucleophilic acyl substitution reaction, where this compound is reacted with N-phenylthiourea. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting compound has been investigated for its ability to inhibit the growth of various cancer cell lines, particularly human breast cancer lines such as MCF-7 and T47D.

Detailed research findings have shown that N-(2,4-dichloro)benzoyl-N'-phenylthiourea exhibits a notable cytotoxic profile, in some cases superior to standard chemotherapeutic agents like hydroxyurea. The compound's efficacy is quantified by its IC50 value, which represents the concentration required to inhibit 50% of cancer cell growth.

Table 1: Cytotoxic Activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea

| Cancer Cell Line | IC50 Value (mM) | Reference Compound | Cell Line Type |

|---|---|---|---|

| MCF-7 | 0.31 | Hydroxyurea | Human Breast Adenocarcinoma |

| T47D | 0.94 | Hydroxyurea | Human Breast Ductal Carcinoma |

These results indicate that the 2,4-dichlorobenzoyl moiety is a key structural feature for the observed cytotoxic activity, making this class of compounds a promising area for further cancer research.

Synthesis of 2-Phenyl-(4H)-benzo[d]multichemindia.comanshulchemicals.comoxazin-4-one Derivatives

This compound is an essential reagent for the synthesis of 2-substituted-4H-benzo[d] multichemindia.comanshulchemicals.comoxazin-4-one derivatives. The common synthetic route involves the reaction of anthranilic acid with an aroyl chloride, such as this compound, in the presence of a base like pyridine. This reaction leads to the formation of the benzoxazinone (B8607429) ring system, with the 2-position being substituted by the 2,4-dichlorophenyl group.

These heterocyclic compounds are of significant interest in medicinal chemistry as they form the core structure of many biologically active molecules. Derivatives of this scaffold have been investigated for various therapeutic properties, including anticancer activity. For instance, the resulting 2-(2,4-dichlorophenyl)-4H-benzo[d] multichemindia.comanshulchemicals.comoxazin-4-one can be evaluated for its ability to inhibit cancer cell growth, with studies showing activity against lines such as human lung cancer cells (A549).

Synthesis of Specific Biological Modulators (e.g., Gly T1 Inhibitors)

In the field of neuropharmacology, this compound serves as a key building block in the synthesis of potent and selective glycine transporter-1 (GlyT1) inhibitors. sigmaaldrich.com GlyT1 inhibitors are investigated for their potential to treat neurological and psychiatric disorders, such as schizophrenia, by modulating neurotransmission. sigmaaldrich.com They function by increasing the concentration of glycine in the synaptic cleft, which in turn enhances the function of N-methyl-D-aspartate (NMDA) receptors.

The synthesis of these inhibitors often involves an acylation step where the 2,4-dichlorobenzoyl group is introduced into a more complex molecular scaffold. sigmaaldrich.com This specific structural moiety is crucial for the molecule's ability to bind to and inhibit the GlyT1 transporter effectively. The development of non-sarcosine-derived GlyT1 inhibitors has utilized this compound to create novel chemical entities with improved pharmacological profiles. sigmaaldrich.com

Contribution to Total Synthesis of Natural Products (e.g., Marine Nucleosides)

While research directly linking this compound to the total synthesis of marine nucleosides is limited, the closely related compound, 2,4-dichlorobenzyl chloride, has been utilized in this field. In the synthesis of marine nucleosides like trachycladines A and B, 2,4-dichlorobenzyl chloride is used as a protecting group for hydroxyl functionalities on the sugar moiety. This protecting group is chosen for being less of an irritant compared to other similar agents like benzyl (B1604629) bromide. The use of such chlorinated protecting groups is a critical step in the multi-step synthesis of complex natural products, allowing for selective reactions on other parts of the molecule.

Integration in Agrochemical Synthesis

This compound is a significant intermediate in the agrochemical industry. pschemicals.comguidechem.com Its chemical properties make it a valuable precursor for the synthesis of a variety of active ingredients used in products designed to protect crops and enhance agricultural productivity. multichemindia.comanshulchemicals.com

The compound serves as a starting material for the manufacture of:

Pesticides: It is used to create complex molecules that are effective against a range of agricultural pests. multichemindia.com

Herbicides: The 2,4-dichlorophenyl moiety can be incorporated into molecules designed to control unwanted plant growth. multichemindia.com

Fungicides and Bactericides: It is a key intermediate in the production of agents that protect crops from fungal and bacterial diseases. multichemindia.com The resulting benzophenone (B1666685) derivatives and other compounds are used to prevent and control infections in plants. multichemindia.compschemicals.com

The integration of this compound into these synthetic pathways allows for the creation of agrochemicals with specific modes of action and improved efficacy. guidechem.com

Table of Mentioned Compounds

An examination of this compound reveals its significant role as a versatile synthetic intermediate in various chemical and industrial applications. This reactive organic compound, characterized by a benzene ring substituted with two chlorine atoms and an acyl chloride group, serves as a critical building block in the synthesis of a range of specialized chemicals. guidechem.com Its utility stems from the high reactivity of the acyl chloride group, which readily participates in acylation reactions to form new carbon-carbon and carbon-heteroatom bonds. guidechem.com

Analytical Methodologies and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a cornerstone for the analysis of 2,4-Dichlorobenzoyl chloride, enabling its separation from impurities and starting materials. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most prominently used techniques, each offering distinct advantages for the purity analysis of this reactive acyl chloride.

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely adopted method for the analysis of this compound. sielc.com The development of a successful HPLC method hinges on the careful selection of a stationary phase and a mobile phase that can achieve optimal separation of the analyte from any potential impurities.

For the separation of this compound, C18 or specialized columns like Newcrom R1 can be effectively utilized. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with the addition of an acid like phosphoric acid to control the pH and improve peak shape. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile modifiers like formic acid are used in place of non-volatile acids such as phosphoric acid. sielc.com The method can be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, precision, accuracy, and robustness to ensure its suitability for quality control. ekb.eg

A typical isocratic or gradient elution can be developed, where the proportion of the organic solvent is adjusted to achieve the desired retention time and resolution. The development of a gradient method, where the mobile phase composition is changed over time, is particularly useful for separating compounds with a wide range of polarities.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 or C18 |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |

| Detection | UV-Vis |

| Mode | Reverse-Phase |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. fda.gov.tw This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.

The principles of method development for UPLC are analogous to those for HPLC, and methods can often be transferred between the two platforms with appropriate adjustments. For this compound, an HPLC method can be adapted for a UPLC system by using a column with smaller particles, such as a 1.7 µm ACQUITY UPLC® BEH C18 column. fda.gov.tw This transition to UPLC can significantly reduce the analysis time and solvent consumption, making it a more efficient and environmentally friendly approach for routine quality control. UPLC systems are frequently coupled with mass spectrometry (UPLC-MS) to provide highly selective and sensitive detection of the target analyte and any impurities. mdpi.com

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. The compound is vaporized and transported through a capillary column by an inert carrier gas, with separation based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall.

For the purity assessment of acyl chlorides, a GC system equipped with a Flame Ionization Detector (FID) is commonly employed. japsonline.com The choice of the capillary column is critical, with columns such as a DB-624 being suitable for the separation of chlorinated organic compounds. The operational parameters, including injector temperature, oven temperature program, and carrier gas flow rate, are optimized to achieve good resolution and peak shape. Due to the reactive nature of acyl chlorides, derivatization may sometimes be employed to convert them into more stable and less reactive derivatives prior to GC analysis, although direct injection is also possible. rsc.org GC analysis has been successfully used to confirm the high purity of this compound, with assays demonstrating purities exceeding 99%. nih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are vital for the structural elucidation and functional group identification of this compound. Infrared (IR) spectroscopy provides information about the types of chemical bonds present, while Nuclear Magnetic Resonance (NMR) spectroscopy offers a detailed map of the carbon and hydrogen atom framework.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational frequencies of its bonds.

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure. The most prominent of these is the strong carbonyl (C=O) stretching vibration, which is characteristic of acyl chlorides and typically appears at a high wavenumber, often in the range of 1750-1800 cm⁻¹. The presence of the electron-withdrawing chlorine atom attached to the carbonyl group increases the frequency of this vibration compared to other carbonyl compounds like ketones or esters. researchgate.net

Other significant absorptions include those arising from the aromatic ring, such as C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz The C-Cl stretching vibrations from both the acyl chloride group and the dichlorinated benzene (B151609) ring also give rise to characteristic bands in the fingerprint region of the spectrum (below 1500 cm⁻¹). researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Carbonyl (C=O) Stretch | 1750-1800 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium to Weak |

| C-Cl Stretch (Aromatic) | 1000-1100 | Strong |

| C-Cl Stretch (Acyl) | 650-850 | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of individual atoms.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound provides information about the number, environment, and connectivity of the hydrogen atoms in the molecule. The aromatic region of the spectrum is of particular interest. The three protons on the dichlorinated benzene ring will appear as distinct signals, with their chemical shifts and coupling patterns being diagnostic of their positions relative to the chloro and benzoyl chloride substituents. The proton at position 6, being ortho to the electron-withdrawing benzoyl chloride group, is expected to be the most deshielded and appear at the lowest field. The coupling between adjacent protons (ortho-coupling) will result in doublets or doublets of doublets, allowing for the assignment of each signal to a specific proton.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the acyl chloride group is highly deshielded and will appear at a very low field, typically in the range of 165-170 ppm. scispace.com The aromatic carbons will appear in the range of approximately 127-136 ppm, with the carbons directly attached to the chlorine atoms and the carbonyl group showing distinct chemical shifts due to the electronic effects of these substituents. scispace.com

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the structure of this compound. COSY experiments reveal correlations between coupled protons, helping to establish the connectivity of the aromatic protons. HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals in the ¹H and ¹³C spectra.

Table 3: Predicted ¹H-NMR and ¹³C-NMR Data for the 2,4-Dichlorobenzoyl Moiety

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | - | ~167 |

| C-1 (C-COCl) | - | ~135 |

| C-2 (C-Cl) | - | ~135 |

| C-3 | ~7.64 (d) | ~131 |

| C-4 (C-Cl) | - | ~130 |

| C-5 | ~7.45 (dd) | ~129 |

| C-6 | ~7.17-7.38 (m) | ~127 |

Data is based on a related N-2,4-dichlorobenzoyl phosphoric triamide compound in d6-DMSO. scispace.com Chemical shifts are relative to TMS. d = doublet, dd = doublet of doublets, m = multiplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₇H₃Cl₃O), this method provides definitive evidence of its elemental composition and the connectivity of its atoms.

The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of three chlorine atoms, the molecular ion appears as a cluster of peaks because of the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). The most abundant isotopologue, containing only ³⁵Cl, has a mass of approximately 208 Da, with subsequent peaks at M+2, M+4, and M+6 Da corresponding to the presence of one, two, and three ³⁷Cl atoms, respectively.

Under electron ionization (EI) conditions, the molecule undergoes predictable fragmentation. The most prominent fragmentation pathway involves the cleavage of the carbon-chlorine bond of the acyl chloride group, which is the weakest bond in the molecular ion. This results in the loss of a chlorine radical (•Cl) to form the 2,4-dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺). This cation is significantly stabilized by resonance and is therefore observed as the base peak in the spectrum.

Data from the NIST Mass Spectrometry Data Center indicates that the most abundant fragment ion has a mass-to-charge ratio (m/z) of 173. nih.gov This corresponds to the 2,4-dichlorobenzoyl cation containing two ³⁵Cl atoms. The corresponding isotopic peak at m/z 175, representing the same fragment with one ³⁵Cl and one ³⁷Cl atom, is also observed with high relative abundance. nih.gov

A further significant fragmentation step is the loss of a neutral carbon monoxide (CO) molecule from the [C₇H₃Cl₂O]⁺ fragment. This process leads to the formation of the 2,4-dichlorophenyl cation ([C₆H₃Cl₂]⁺), which appears at m/z 145. nih.gov The observation of this fragment provides further confirmation of the benzoyl structure.

The key fragmentation data for this compound is summarized in the table below.

| m/z Value | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 173 | 2,4-Dichlorobenzoyl cation | [C₇H₃³⁵Cl₂O]⁺ | Base Peak |

| 175 | 2,4-Dichlorobenzoyl cation (isotope peak) | [C₇H₃³⁵Cl³⁷ClO]⁺ | Isotope peak confirming two Cl atoms |

| 145 | 2,4-Dichlorophenyl cation | [C₆H₃³⁵Cl₂]⁺ | Result of CO loss from m/z 173 |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases indicates that a single-crystal X-ray structure determination for this compound has not been reported in the public domain. Consequently, detailed experimental data regarding its solid-state structure, such as its crystal system, space group, and specific unit cell dimensions, are not available. While the compound's melting point of 16-18 °C suggests it can exist as a solid suitable for such analysis, no published studies have presented these findings.

Environmental Fate and Transport Studies

The environmental behavior of this compound is largely dictated by its chemical reactivity, particularly its susceptibility to hydrolysis. As an acyl chloride, it is not expected to persist in its original form in most environmental compartments where water is present.

Persistence and Degradation Pathways in Environmental Compartments

The primary degradation pathway for this compound in the environment is rapid hydrolysis. Acyl chlorides are a class of organic compounds that react readily with water savemyexams.comquora.com. This reaction breaks the carbon-chlorine bond, leading to the formation of 2,4-Dichlorobenzoic acid and hydrogen chloride nih.gov. The hydrolysis of acyl halides is typically a fast process, with half-lives that can be on the order of minutes, suggesting the parent compound's persistence in moist soil or aquatic systems is very low nih.govresearchgate.net.

Following the initial hydrolysis, the environmental fate is then determined by the persistence and degradation of its main product, 2,4-Dichlorobenzoic acid. This compound is known to be a bacterial metabolite nih.gov. Studies on related chlorinated benzoic acids show that microbial degradation is a significant pathway for their removal from the environment researchgate.net. For instance, certain bacterial strains have demonstrated the ability to use chlorobenzoic acids as a carbon source, leading to the near-stoichiometric release of chloride ions and the eventual mineralization of the compound researchgate.net. The degradation of 2,4-Dichlorobenzoic acid can proceed through the cleavage of the aromatic ring to produce aliphatic acids like succinic acid, which can then enter central metabolic cycles epa.gov.

Potential for Bioaccumulation in Aquatic Organisms and Ecosystems

The computed XLogP3 value, an estimate of the Log K_ow_, for this compound is 3.8 nih.govnih.gov. Regulatory frameworks often use Log K_ow_ values as a screening tool, with values greater than 3.0 indicating a potential for bioaccumulation ecetoc.org. While a Log K_ow_ of 3.8 suggests the compound has properties conducive to bioaccumulation, this potential is significantly mitigated by its rapid hydrolysis nih.govresearchgate.net. The compound is unlikely to persist long enough in aquatic environments in its parent form to accumulate to significant levels in organisms. The bioaccumulation potential would instead be dependent on its hydrolysis product, 2,4-Dichlorobenzoic acid, which has a lower Log K_ow_ and thus a lower propensity to bioaccumulate.

Table 1: Bioaccumulation Potential Indicator for this compound This interactive table summarizes the key metric used to estimate bioaccumulation potential.

| Parameter | Value | Interpretation | Source |

|---|

Mobility and Distribution in Soil and Water Systems

The mobility of this compound in the environment is intrinsically linked to its rapid hydrolysis. Upon release into moist soil or water, the parent compound would be expected to be mobile until it is transformed into 2,4-Dichlorobenzoic acid nih.gov.

The subsequent mobility is that of 2,4-Dichlorobenzoic acid. The movement of organic acids in soil is highly dependent on factors such as soil pH and organic matter content. At neutral or alkaline pH, carboxylic acids like 2,4-Dichlorobenzoic acid will exist predominantly in their anionic (deprotonated) form, which is generally more water-soluble and less adsorbed to negatively charged soil particles, leading to higher mobility juniperpublishers.comsagrainmag.co.za. Conversely, in acidic soils, it will be in its less soluble, neutral form, which may have a greater tendency to adsorb to soil organic matter, thereby reducing its mobility juniperpublishers.com. Studies on the related herbicide 2,4-D have shown it to have a high potential to leach in soil due to its high water solubility and low soil adsorption coefficient juniperpublishers.com. This suggests that its degradation product, 2,4-Dichlorobenzoic acid, may also be mobile, potentially leading to its distribution from soil into groundwater and surface water systems.

Ecotoxicological Assessments

Ecotoxicological data for this compound is limited, with much of the potential environmental impact being inferred from its classification and the known effects of its degradation products.

Toxicity to Aquatic Organisms

Specific, quantitative aquatic toxicity data, such as median lethal concentration (LC50) or effective concentration (EC50) values for fish, daphnia, or algae, are not widely available for this compound in the reviewed scientific literature fishersci.com. However, hazard classifications provide a qualitative assessment of its potential risk. According to GHS (Globally Harmonized System) classifications derived from notifications to regulatory bodies, related compounds are considered very toxic to aquatic life, with long-lasting effects.

The ecotoxicity of its degradation products is a significant concern. Research on 2,4-Dichlorophenol (2,4-DCP), a potential metabolite of 2,4-Dichlorobenzoic acid degradation, indicates notable toxicity to freshwater aquatic life. Acute toxicity has been observed at concentrations as low as 2,020 µg/L, while chronic effects in fish, such as impacts on larval survival, have been recorded at concentrations of 365 µg/L epa.gov.

Table 2: Aquatic Toxicity of the Degradation Product 2,4-Dichlorophenol (2,4-DCP) This interactive table presents toxicity data for a key environmental breakdown product.

| Species | Endpoint | Concentration (µg/L) | Exposure Duration | Source |

|---|---|---|---|---|

| Fathead Minnow (Pimephales promelas) | Acute LC50 | 8,400 | 96 hours | epa.gov |

| Fathead Minnow (Pimephales promelas) | Chronic Value (Larval Survival) | 365 | - | epa.gov |

Impact on Environmental Microbiota

Direct studies on the impact of this compound on environmental microbiota are scarce. The immediate effect in soil would likely be related to the release of hydrogen chloride upon hydrolysis, which could temporarily lower the pH in the immediate microenvironment.

Toxicological Research on this compound and its Derivatives

Investigation of Acute and Chronic Toxicity Profiles

The toxicological properties of this compound have not been exhaustively investigated. However, existing data indicates that it is harmful if swallowed and may cause respiratory irritation. echemi.comnih.gov It is classified as an oral acute toxicant in Category 4. echemi.com Chronic exposure effects are not well-documented in publicly available literature. The compound is also recognized as being very toxic to aquatic life with long-lasting effects, indicating a significant environmental hazard. echemi.comnv.gov

Evaluation of Specific Organ Toxicity

This compound is identified as a cause of severe skin burns and serious eye damage. nih.govfishersci.com Inhalation of the substance may lead to corrosive injuries to the upper respiratory tract and toxic pneumonitis, which is an inflammation of the lungs. nih.govhaz-map.com It is classified as a substance causing specific target organ toxicity with a single exposure (Category 3), primarily affecting the respiratory tract. echemi.com

GHS Hazard Classifications for this compound

| Hazard Class | Category | Hazard Statement |

| Acute toxicity (Oral) | 4 | Harmful if swallowed echemi.comnih.gov |

| Skin corrosion/irritation | 1B | Causes severe skin burns and eye damage nih.govfishersci.com |

| Serious eye damage/eye irritation | 1 | Causes serious eye damage nih.govfishersci.comfishersci.com |

| Specific target organ toxicity - single exposure (Respiratory tract irritation) | 3 | May cause respiratory irritation echemi.comnih.govnih.gov |

Research into Genotoxicity and Carcinogenicity Potential

There is limited specific research available on the genotoxicity and carcinogenicity of this compound. One available safety data sheet indicates that no component of the product, at levels greater than or equal to 0.1%, is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC). cdhfinechemical.com Another source states that it has not been listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65. guidechem.com However, a comprehensive evaluation of its potential to cause genetic mutations or cancer is not readily found in the reviewed literature.

Studies on Irritation and Sensitization Mechanisms

This compound is a known irritant. nv.govnih.gov It causes severe skin irritation and serious eye irritation. echemi.com The mechanism of irritation is likely due to its corrosive nature and its reaction with water or moisture to produce hydrogen chloride, which is a strong irritant. nih.govhaz-map.com It is also a lachrymator, meaning it irritates the eyes and causes the production of tears. nih.govhaz-map.com

In terms of sensitization, which is an allergic response after repeated exposure, a case report has documented sensitization to a related compound, 2,6-dichlorobenzoyl chloride, in an occupational setting, leading to contact dermatitis. nih.gov While this suggests a potential for sensitization for dichlorobenzoyl chloride isomers, specific studies on the sensitization mechanisms of the 2,4- isomer are not detailed in the provided search results. Irritant contact dermatitis is a nonallergic skin reaction caused by direct chemical damage, while allergic contact dermatitis involves an immunological response. medscape.com Animal models using substances like 2,4-dinitrochlorobenzene (DNCB) are used to study the molecular mechanisms of skin sensitization and allergic contact dermatitis. nih.gov

Comparative Cytotoxicity Studies of Synthesized Analogs

Research has been conducted on the cytotoxic (toxic to cells) effects of derivatives of this compound. One study synthesized and evaluated the cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea, a derivative of this compound, against human breast cancer cell lines (MCF-7 and T47D) and Vero normal cell lines. researchgate.net Another study synthesized 2-(3,4-dichlorophenyl)-4H-benzo[d] echemi.comnih.govoxazin-4-one using 3,4-dichlorobenzoyl chloride and evaluated its anticancer activity against the MCF-7 cell line, showing moderate cytotoxicity. ubaya.ac.id These studies indicate that analogs derived from dichlorobenzoyl chlorides can exhibit biological activity and are being explored for their potential as anticancer agents. researchgate.netubaya.ac.id The broader class of phenoxyacetic acid derivatives, which includes related chlorinated compounds, has also been documented to have cytotoxic effects. pjoes.com

Cytotoxicity of this compound Analogs

| Compound | Cell Line | Effect |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7, T47D (human breast cancer) | Cytotoxic activity researchgate.net |

| 2-(3,4-dichlorophenyl)-4H-benzo[d] echemi.comnih.govoxazin-4-one | MCF-7 (human breast cancer) | Moderate cytotoxicity ubaya.ac.id |

Management of Chemical Waste and Environmental Remediation Strategies

Proper management of chemical waste containing this compound is crucial due to its hazardous nature. Recommended disposal methods involve using a licensed professional waste disposal service. nv.gov The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. nv.gov It is imperative to observe all federal, state, and local environmental regulations. nv.gov Spills should be cleaned up immediately by sweeping up the material, placing it in a suitable closed container for disposal, and ventilating the area. nv.govchemicalbook.com It is important to prevent the chemical from entering drains. echemi.com

Environmental remediation strategies are not extensively detailed in the search results specifically for this compound. However, general principles for hazardous chemical spills apply. In case of a release, further leakage should be prevented if safe to do so, and discharge into the environment must be avoided. echemi.com Contaminated materials should be collected for disposal in appropriate containers. chemicalbook.com Given its toxicity to aquatic life, preventing entry into waterways is a primary concern.

An in-depth examination of the environmental and toxicological research aspects of this compound reveals critical considerations for its handling, disposal, and use in research settings. Strict adherence to safety protocols is paramount to mitigate risks associated with this reactive chemical compound.

Conclusion and Future Research Directions

Summary of Key Research Findings on 2,4-Dichlorobenzoyl Chloride

This compound is a significant chemical intermediate with a molecular formula of C₇H₃Cl₃O. nih.gov It presents as a clear, colorless to slightly colored liquid that is reactive and soluble in organic solvents like toluene (B28343), though it reacts with water. guidechem.comchemicalbook.com Research has firmly established its role as a versatile building block in organic synthesis.

Key applications documented in scientific literature and patents include:

Pharmaceutical Synthesis : It is a crucial precursor in the manufacturing of various pharmaceuticals. guidechem.commultichemindia.com Notably, it is used as an acylating agent in the synthesis of potent non-sarcosine-derived Gly T1 inhibitors, which are of interest in medicinal chemistry. sigmaaldrich.cnsigmaaldrich.com

Agrochemical Production : The compound is a key intermediate in the synthesis of certain pesticides, herbicides, fungicides, and bactericides, highlighting its importance in the agricultural sector. guidechem.commultichemindia.com

Chemical Synthesis : It is widely employed in the synthesis of other chemicals, including biaryls through Suzuki coupling and the creation of thioesters. chemicalbook.comsigmaaldrich.cnsigmaaldrich.com Its utility extends to the production of dyes and specialty chemicals. guidechem.commultichemindia.com

Several methods for its synthesis have been developed and optimized. The primary routes involve the acylation of 2,4-dichlorobenzoic acid using chlorinating agents like thionyl chloride or phosphorus trichloride, or the side-chain chlorination of 2,4-dichlorotoluene (B165549) followed by hydrolysis. guidechem.comgoogle.com Innovations in the synthesis process aim to improve yield and reduce byproducts, for instance, by using specific catalysts like azodiisobutyronitrile or ferric trichloride. google.com

Table 1: Summary of Key Research Applications

| Field | Specific Application | Function of this compound |

|---|---|---|

| Pharmaceuticals | Synthesis of Gly T1 inhibitors | Acylating Agent |

| Agrochemicals | Production of pesticides and herbicides | Chemical Intermediate |

| Organic Synthesis | Synthesis of biaryls | Reactant in Suzuki Coupling |

| Organic Synthesis | Creation of thioesters | Reagent |

| Dyes & Chemicals | Production of various dyes | Intermediate |

Identification of Research Gaps and Unexplored Areas

Despite its widespread use as a chemical intermediate, there are several areas where knowledge about this compound remains limited. A significant gap exists in the comprehensive understanding of its toxicological profile; its properties in this regard have not been fully investigated. guidechem.com

Further research is needed in the following areas:

Intrinsic Biological Activity : While its role in synthesizing bioactive molecules is well-documented, the intrinsic biological effects of this compound itself are not thoroughly studied.

Environmental Fate : Detailed studies on the environmental degradation pathways, persistence, and long-term ecological impact of the compound and its manufacturing byproducts are scarce.

Advanced Material Applications : Its potential use in the synthesis of novel polymers or as a modifying agent for materials with specific properties, such as enhanced thermal resistance or protective qualities, is an underexplored field. multichemindia.com

Metabolic Pathways : Understanding how organisms might metabolize this compound could provide insights into its potential environmental and biological impact.

Prospects for Novel Applications and Derivatives Development

The reactivity of the benzoyl chloride group, combined with the specific substitution pattern of the dichlorinated ring, offers substantial opportunities for developing novel applications and derivatives.

Pharmaceutical Development : The established use of this compound in creating GlyT1 inhibitors suggests a strong potential for its use in synthesizing other neurologically active compounds or drugs targeting different biological pathways. sigmaaldrich.cnsigmaaldrich.com For example, the related compound 3,4-dichlorobenzoyl chloride has been used to synthesize a potential anticancer agent, indicating a possible research direction for derivatives of this compound. researchgate.net

Next-Generation Agrochemicals : There is potential to develop new pesticides or herbicides with higher specificity, lower environmental persistence, or novel modes of action by using this compound as a starting scaffold.

Advanced Materials : The compound could be explored as a monomer or cross-linking agent in the creation of specialty polymers, such as polyamides or polyesters, with high performance characteristics. Its inclusion in protective coatings to enhance resistance to environmental degradation is another promising avenue. multichemindia.com

Table 2: Potential Future Applications and Derivatives

| Potential Area | Prospective Application/Derivative | Rationale |

|---|---|---|

| Medicinal Chemistry | Novel enzyme inhibitors, anticancer agents | Proven utility as a scaffold for bioactive molecules. |

| Agrochemicals | Environmentally benign pesticides | Modifying the structure to enhance biodegradability and target specificity. |

| Materials Science | High-performance polymers, protective coatings | Reactive nature allows for incorporation into polymer chains. multichemindia.com |

| Specialty Chemicals | Novel dyes and electronic chemicals | Versatile intermediate for complex organic structures. guidechem.com |

Interdisciplinary Research Opportunities

The future exploration of this compound and its derivatives will benefit significantly from collaborations across different scientific disciplines.

Chemistry and Pharmacology : Synthetic chemists can create libraries of novel derivatives, which can then be screened by pharmacologists and biochemists to identify new drug candidates or biological probes. This synergy is crucial for translating basic chemical synthesis into tangible therapeutic applications.

Materials Science and Chemical Engineering : Collaboration between materials scientists and chemical engineers can lead to the development of new materials with tailored properties. multichemindia.com Engineers can work on scaling up the synthesis of these new materials, while materials scientists characterize their performance for applications in electronics, aerospace, or protective coatings.

Environmental Science and Microbiology : Research into the environmental fate of this compound would involve environmental chemists tracking its presence and degradation in ecosystems, while microbiologists could investigate microbial strains capable of its bioremediation.

Computational Chemistry and Synthetic Chemistry : Computational chemists can model and predict the properties and reactivity of new potential derivatives, helping to guide synthetic chemists toward the most promising candidates for pharmaceuticals or materials, thereby saving significant time and resources.

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound, moving beyond its current applications and into new realms of scientific and technological innovation.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dichlorobenzoic acid |

| 2,4-dichlorotoluene |

| 3,4-dichlorobenzoyl chloride |

| 4-chlorobenzoate |

| Azodiisobutyronitrile |

| Ferric trichloride |

| Lamotrigine |

| Phosphorus trichloride |

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2,4-dichlorobenzoyl chloride, and how do they influence experimental design?

- Answer: The compound (C₇H₃Cl₃O, MW 209.46) has a boiling point of 150°C at 34 mmHg, a melting point of 16–18°C, and a density of 1.494 g/mL at 25°C . Its high reactivity as an acylating agent necessitates anhydrous conditions and inert atmospheres (e.g., nitrogen) during synthesis. The low melting point requires temperature-controlled storage (<20°C) to prevent decomposition. Corrosivity mandates the use of glass or PTFE-lined reactors and avoidance of moisture-sensitive equipment .

Q. What safety protocols are critical when handling this compound?

- Answer: Use impervious gloves (nitrile or neoprene), sealed goggles, and protective clothing to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Waste must be neutralized with alkaline solutions (e.g., sodium bicarbonate) before disposal via certified hazardous waste services .

Q. Which spectroscopic methods are most effective for characterizing this compound and its derivatives?

- Answer:

- FTIR : Confirms the presence of carbonyl (C=O, ~1770 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.4–8.2 ppm), and the carbonyl carbon resonates at ~165 ppm.

- X-ray crystallography : Resolves substituent positions on the benzene ring and dihedral angles in derivatives (e.g., thiourea analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives via Schotten-Baumann reactions?

- Answer: Key parameters include:

- Temperature : Start at 0–5°C to minimize side reactions, then reflux (e.g., 8 h at 80°C) for completion .

- Solvent : Use dry acetone or THF to maintain anhydrous conditions.

- Stoichiometry : A 1:1 molar ratio of this compound to nucleophiles (e.g., amines, thioureas) ensures high yields. Monitor progress via TLC (hexane:ethyl acetate, 3:1) .

Q. How do synthetic routes for this compound compare in yield and scalability?

- Answer:

- Photo-chlorination of 2,4-dichlorotoluene : Achieves >90% yield but requires UV light and specialized reactors .

- Hydrolysis of trichloromethyl intermediates : Lower yield (~63%) but suitable for lab-scale synthesis with standard glassware .

- Trade-offs: Industrial-scale processes prioritize cost and safety (e.g., avoiding Cl₂ gas), while lab methods focus on purity .

Q. How can molecular docking studies validate the anticancer activity of 2,4-dichlorobenzoyl thiourea derivatives?

- Answer:

- Target selection : Dock derivatives (e.g., Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron(III)) against ribonucleotide reductase (RNR), a cancer therapy target.

- Software : Use AutoDock Vina to calculate binding affinities (ΔG). Lower ΔG values (e.g., −9.2 kcal/mol) indicate stronger inhibition than reference drugs like hydroxyurea (−7.1 kcal/mol) .

- Validation : Cross-check with in vitro cytotoxicity assays (e.g., MTT on MCF-7 cells) .

Q. What strategies resolve contradictions in reported yields for this compound-mediated reactions?

- Answer: Discrepancies often arise from:

- Purity of reagents : Use HPLC-grade solvents and sublimed this compound (≥98%) .

- Catalyst effects : Additives like DMAP (4-dimethylaminopyridine) can accelerate acylation by 30–40% .

- Workup protocols : Extract products with ethyl acetate (3×) and dry over MgSO₄ to recover >95% of the product .

Q. How can this compound be utilized in designing GlyT1 inhibitors?

- Answer:

- Benzoylation : React with piperidin-4-yl derivatives to form N-(2,4-dichlorobenzoyl)-N’-(substituted)benzamides.

- Suzuki coupling : Couple with aryl boronic acids to create biphenyl analogs for SAR studies.

- In vitro testing : Assess IC₅₀ values using radioligand binding assays (³H-glycine uptake in HEK293 cells) .

Methodological Notes

- Synthesis Optimization : Always compare time-vs-yield curves (e.g., 30 min vs 8 h reflux) to identify kinetic bottlenecks .

- Safety Compliance : Follow OSHA and REACH guidelines for corrosive substances, including spill kits and emergency showers .

- Data Reproducibility : Report reaction conditions (solvent purity, stir rate, humidity) in detail to enable cross-lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。